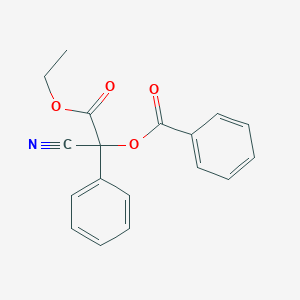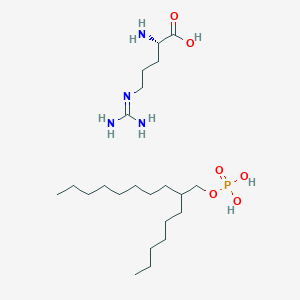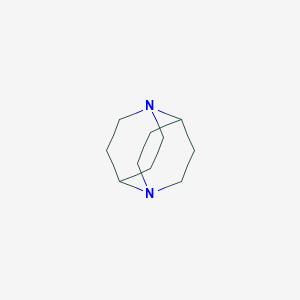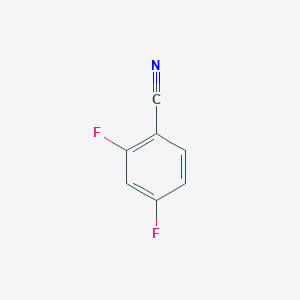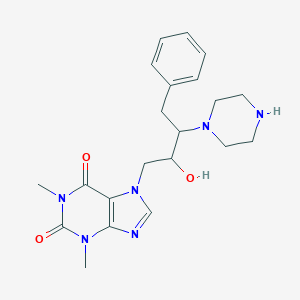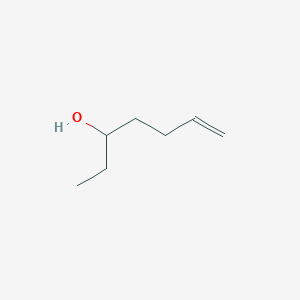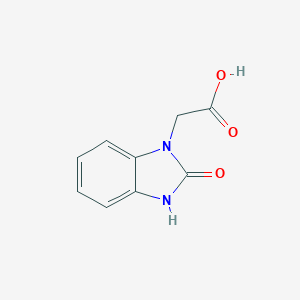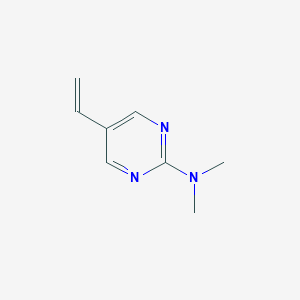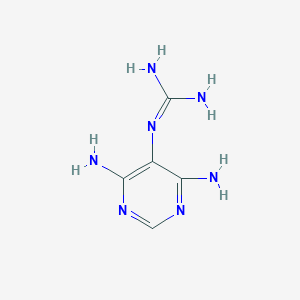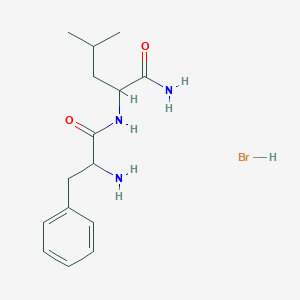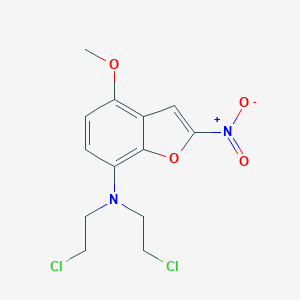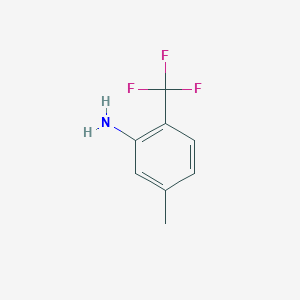![molecular formula C14H18O2 B034220 2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid CAS No. 106897-81-8](/img/structure/B34220.png)
2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly known as ibuprofen and is widely used for the treatment of pain, fever, and inflammation. Ibuprofen is considered one of the most effective and safe NSAIDs available in the market.
Mecanismo De Acción
The mechanism of action of 2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting COX enzymes, ibuprofen reduces the production of prostaglandins, leading to a reduction in pain, inflammation, and fever.
Efectos Bioquímicos Y Fisiológicos
2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid has a number of biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for the inflammatory response. It also inhibits platelet aggregation, which reduces the risk of blood clots. Additionally, ibuprofen has been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid in lab experiments is its well-established safety profile. Ibuprofen has been extensively studied and is considered one of the safest 2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid available. Additionally, ibuprofen is readily available and relatively inexpensive, making it a cost-effective option for lab experiments. However, ibuprofen does have some limitations. It is not effective for all types of pain and inflammation, and it may cause gastrointestinal side effects in some individuals.
Direcciones Futuras
There are several future directions for research on 2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid. One area of interest is the potential use of ibuprofen in the treatment of Alzheimer's disease. Studies have shown that ibuprofen may help to reduce the risk of developing Alzheimer's disease and may also have a beneficial effect on cognitive function in individuals with the disease. Another area of interest is the development of new formulations of ibuprofen that may be more effective for the treatment of specific types of pain and inflammation. Finally, there is ongoing research into the potential use of ibuprofen for the prevention and treatment of certain types of cancer.
Métodos De Síntesis
The synthesis of 2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid involves the reaction of 4-isobutylacetophenone with ethyl chloroacetate, followed by the hydrolysis of the resulting ethyl 4-(4-isobutylphenyl)-3-oxobutanoate. The final step involves the decarboxylation of the resulting ethyl 2-(4-isobutylphenyl)propanoate using sodium hydroxide.
Aplicaciones Científicas De Investigación
2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It is commonly used for the treatment of pain and inflammation associated with various conditions such as rheumatoid arthritis, osteoarthritis, and menstrual cramps. Ibuprofen has also been shown to have a beneficial effect on reducing the risk of cardiovascular disease, Alzheimer's disease, and some types of cancer.
Propiedades
Número CAS |
106897-81-8 |
|---|---|
Nombre del producto |
2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid |
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
2-[4-(3-methylbut-3-enyl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H18O2/c1-10(2)4-5-12-6-8-13(9-7-12)11(3)14(15)16/h6-9,11H,1,4-5H2,2-3H3,(H,15,16) |
Clave InChI |
HKDBYJVKKMWSIU-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)CCC(=C)C)C(=O)O |
SMILES canónico |
CC(C1=CC=C(C=C1)CCC(=C)C)C(=O)O |
Sinónimos |
Benzeneacetic acid, -alpha--methyl-4-(3-methyl-3-butenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



